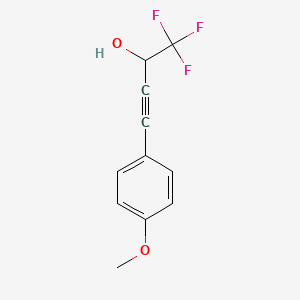
Direct Red 26 free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Red 26 free acid is a synthetic azo dye, known for its vibrant red color. It is widely used in various industries, particularly in textile dyeing, due to its ability to produce bright shades on cotton and other cellulosic materials. The compound is characterized by its complex sulfonic acid structure, which contributes to its solubility in water and affinity for a wide range of fibers .
准备方法
Synthetic Routes and Reaction Conditions
Direct Red 26 free acid is typically synthesized through a diazotization reaction followed by coupling with an electron-rich nucleophile. The process begins with the diazotization of an aromatic primary amine, which is then coupled with a suitable coupling component under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is often subjected to purification steps, including filtration and recrystallization, to remove impurities and achieve the desired quality .
化学反应分析
Types of Reactions
Direct Red 26 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used. These reactions are typically performed under acidic or basic conditions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidation products may include sulfonic acid derivatives and other oxidized aromatic compounds.
Reduction: Reduction typically yields aromatic amines, which can be further processed or used in various applications.
Substitution: Substitution reactions result in the formation of new azo compounds with different functional groups.
科学研究应用
Direct Red 26 free acid has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products
作用机制
The mechanism of action of Direct Red 26 free acid involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s sulfonic acid groups facilitate binding to these targets, leading to changes in their structure and function. The azo bond in this compound can undergo reduction, resulting in the formation of aromatic amines that may exert biological effects through various pathways .
相似化合物的比较
Direct Red 26 free acid can be compared with other similar azo dyes, such as:
Direct Red 31: Another azo dye with similar applications but different chemical structure.
Direct Orange 26: Used in similar applications but produces an orange color.
Direct Blue 1: A blue azo dye with different spectral properties
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water, strong affinity for cellulosic fibers, and vibrant red color. These characteristics make it particularly suitable for applications in textile dyeing and biological staining .
属性
CAS 编号 |
25188-35-6 |
|---|---|
分子式 |
C38H28N6O13S3 |
分子量 |
872.9 g/mol |
IUPAC 名称 |
4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O13S3/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI 键 |
VJTOUMLYKLAGLU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


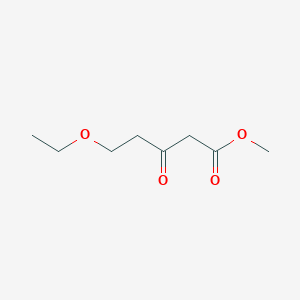

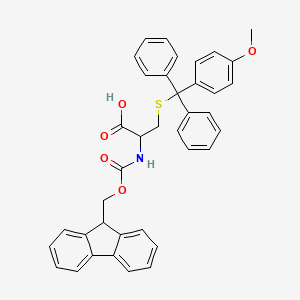

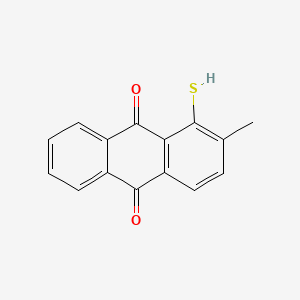
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)

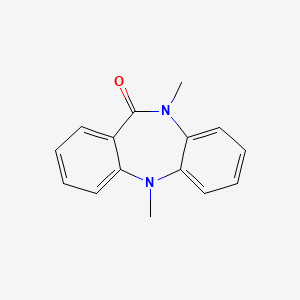
![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)


